4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13469009
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O4 |
|---|---|
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | 2-(3-methyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid |
| Standard InChI | InChI=1S/C15H20N2O4/c1-12-9-16(10-14(18)19)7-8-17(12)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,19) |
| Standard InChI Key | QKWKECIYXNCWBZ-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
| Canonical SMILES | CC1CN(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
The compound consists of a six-membered piperazine ring with two nitrogen atoms. Key substituents include:
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Position 1: A benzyl ester group (C₆H₅CH₂O-CO-) derived from the esterification of a carboxylic acid.
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Position 2: A methyl group (CH₃) introduced via alkylation.
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Position 4: A carboxymethyl group (CH₂COOH) attached through nucleophilic substitution or esterification.
The molecular formula is C₁₅H₂₀N₂O₄, with a molecular weight of 292.33 g/mol.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₄ | |
| Molecular Weight | 292.33 g/mol | |
| SMILES | CC1CN(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O | |
| InChIKey | QKWKECIYXNCWBZ-UHFFFAOYSA-N |
Stereochemical Considerations
The piperazine ring adopts a chair conformation, with substituents positioned to minimize steric strain. The benzyl ester group is typically in an axial position to avoid eclipsing interactions, while the methyl and carboxymethyl groups occupy equatorial positions for optimal stability .
Synthesis and Synthetic Routes
General Synthetic Strategy
The synthesis of this compound involves sequential functionalization of the piperazine scaffold, often requiring protection/deprotection steps to control regioselectivity. A plausible route includes:
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Protection of Piperazine Nitrogen:
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Introduction of Methyl Group:
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Installation of Carboxymethyl Group:
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Benzyl Ester Formation:
Table 2: Hypothetical Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Protection | Boc anhydride, THF, RT | Protect N-1 of piperazine |
| 2 | Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Introduce methyl at N-2 |
| 3 | Nucleophilic Substitution | ClCH₂COOH, K₂CO₃, DMF, 80°C | Install carboxymethyl at C-4 |
| 4 | Deprotection | TFA, DCM, 0°C → RT | Remove Boc group |
| 5 | Esterification | BnBr, DCC, DMAP, CH₂Cl₂, RT | Form benzyl ester at C-1 |
Key Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at positions 2 and 4 of the piperazine ring.
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Protecting Group Compatibility: Boc and benzyl groups must withstand harsh reaction conditions .
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Side Reactions: Competing acylation or alkylation at the unprotected nitrogen .
Applications in Medicinal Chemistry
Role as a Drug Intermediate
Piperazine derivatives are critical in synthesizing CNS agents, antivirals, and anticancer drugs . This compound’s benzyl ester serves as a protecting group, enabling subsequent modifications:
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Peptide Coupling: The free carboxylic acid (after ester hydrolysis) can form amide bonds with amines .
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Click Chemistry: The carboxymethyl group may participate in Huisgen cycloaddition reactions .
Comparative Analysis with Similar Compounds
Structural Analogues
Synthetic Efficiency
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Boc vs. Benzyl Protection: Boc groups are more labile under acidic conditions but offer better compatibility with organometallic reagents .
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Esterification Methods: Benzyl esters are typically formed via Mitsunobu reaction or coupling agents, whereas methyl esters use TMS chloride .
Future Directions and Research Gaps
Unexplored Reactivity
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Catalytic Asymmetric Synthesis: Introducing chirality at position 2 or 4 using chiral ligands .
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Metal-Catalyzed Cross-Coupling: Suzuki or Heck reactions at the benzyl ester moiety .
Industrial Challenges
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